5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid
Overview
Description
5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a hydroxyl group at the 6th position and a 3,5-dimethylphenyl group at the 5th position of the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-(3,5-Dimethylphenyl)-6-oxo-nicotinic acid.
Reduction: Formation of 5-(3,5-Dimethylphenyl)-6-hydroxy-1,4-dihydronicotinic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carboxylic acid group play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dimethylphenyl)-2-hydroxynicotinic acid
- 5-(3,5-Dimethylphenyl)-4-hydroxynicotinic acid
- 5-(3,5-Dimethylphenyl)-6-methoxynicotinic acid
Uniqueness
5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid is unique due to the specific positioning of the hydroxyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-3-9(2)5-10(4-8)12-6-11(14(17)18)7-15-13(12)16/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONNPNCMZHKGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CNC2=O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687085 | |
Record name | 5-(3,5-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-69-6 | |
Record name | 3-Pyridinecarboxylic acid, 5-(3,5-dimethylphenyl)-1,6-dihydro-6-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261973-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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